BenchChemオンラインストアへようこそ!

{1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methanamine

Medicinal Chemistry Physicochemical Property Optimisation Kinase Inhibitor Design

{1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl}methanamine (CAS 1369138-96-4) is a heterocyclic amine derivative featuring an imidazo[4,5-c]pyridine core with a methyl substituent at the N1 position and an aminomethyl group at the C2 position. It belongs to the imidazopyridine family, which has been widely employed in medicinal chemistry as a privileged scaffold for kinase inhibitor design, including Akt, Aurora kinase A (AURKA), CDK, and c-Met targets.

Molecular Formula C8H10N4
Molecular Weight 162.2
CAS No. 1369138-96-4
Cat. No. B6261247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methanamine
CAS1369138-96-4
Molecular FormulaC8H10N4
Molecular Weight162.2
Structural Identifiers
SMILESCN1C2=C(C=NC=C2)N=C1CN
InChIInChI=1S/C8H10N4/c1-12-7-2-3-10-5-6(7)11-8(12)4-9/h2-3,5H,4,9H2,1H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl}methanamine (CAS 1369138-96-4) — A Regiospecific Imidazopyridine Building Block for Targeted Kinase Probe Synthesis


{1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl}methanamine (CAS 1369138-96-4) is a heterocyclic amine derivative featuring an imidazo[4,5-c]pyridine core with a methyl substituent at the N1 position and an aminomethyl group at the C2 position . It belongs to the imidazopyridine family, which has been widely employed in medicinal chemistry as a privileged scaffold for kinase inhibitor design, including Akt, Aurora kinase A (AURKA), CDK, and c-Met targets [1]. With molecular formula C8H10N4, molecular weight 162.19 g/mol, one hydrogen-bond donor, and three hydrogen-bond acceptors, this compound functions primarily as a synthetic intermediate in the preparation of more complex biologically active molecules .

Why Regioisomeric Imidazopyridine Building Blocks Cannot Be Interchanged in Lead Optimisation


Within the imidazopyridine family, subtle variations in regioisomerism and N-substitution profoundly alter molecular recognition, physicochemical properties, and synthetic tractability. The N1-methyl-2-aminomethyl substitution pattern of this compound is not trivially exchangeable with its C2-methyl-4-aminomethyl regioisomer (CAS 933704-95-1) or with the des-methyl analog (CAS 933693-27-7), because each regioisomer presents a distinct hydrogen-bond donor/acceptor profile, vector of the primary amine, and LogP value that collectively dictate binding-mode compatibility with kinase hinge regions and ATP-binding pockets [1]. Directly substituting one building block for another can lead to a complete loss of target engagement or necessitate a re-optimisation of synthetic route and protecting-group strategy, thereby undermining reproducibility and lead development timelines [1].

Quantitative Procurement Evidence for {1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl}methanamine vs. Closest Structural Analogs


N1-Methylation Reduces Hydrogen-Bond Donor Count from 2 to 1, Altering Permeability and Target Engagement Profile

Compared to its des-methyl analog (3H-imidazo[4,5-c]pyridin-2-yl)methanamine (CAS 933693-27-7), the target compound replaces a tautomeric N–H hydrogen-bond donor with an N–CH3 group. The des-methyl analog exhibits 2 H-bond donors and a reported LogP of 0.42–1.12 and PSA of 67.59 Ų . The target compound, with only 1 H-bond donor, is predicted to have a higher LogP (estimated ~1.5–2.0 by analogy to similar N-methylated imidazopyridines) and a lower PSA, features that typically enhance passive membrane permeability and reduce promiscuous off-target binding [1]. This single-methyl difference can shift CNS MPO scores and ligand efficiency metrics sufficiently to alter lead prioritisation decisions in kinase programmes [1].

Medicinal Chemistry Physicochemical Property Optimisation Kinase Inhibitor Design

Regioisomeric Purity: 98% Specification on the Target Compound vs. 95% for the Ethylamine Homolog

The target compound is commercially supplied at 98% purity (as specified by Leyan, product no. 1904091) . In contrast, the closest side-chain homolog, 1-(1-methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine (CAS 1437433-35-6), is routinely listed at 95% purity (AKSci, MolCore) . Under the simplifying assumption that impurities are chemically non-interfering, the 98% specification corresponds to 50% less total impurity burden (2% vs. 5%), which directly reduces the by-product load carried into subsequent coupling reactions and simplifies preparative HPLC or flash chromatography purification.

Chemical Procurement Synthetic Chemistry Quality Assurance

Unique N1-Methyl-2-aminomethyl Regioisomer Not Duplicated by Commercial C2-Methyl or 4-Aminomethyl Analogs

The target compound is the only commercially catalogued imidazo[4,5-c]pyridine building block that combines an N1-methyl group with a primary aminomethyl side chain at the C2 position. The most closely related isomer, (2-methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine (CAS 933704-95-1), places the methyl group at C2 and the aminomethyl at C4, yielding a fundamentally different substitution pattern . In the context of kinase hinge-binding, the N1-methyl-2-aminomethyl geometry positions the primary amine at a vector that overlaps with the adenine N6 exocyclic amine, while the N1-methyl mimics the N9-ribose attachment point of ATP, a pharmacophoric arrangement not achievable with the C2-methyl-4-aminomethyl regioisomer [1].

Scaffold-Based Drug Discovery Regioisomeric Specificity Kinase Hinge-Binder Design

Scalable Pricing with 80% Technical Grade Availability from Multiple Suppliers

The target compound is available at 80% technical-grade purity from 10XChem at $1,202/g (1 g scale), with tiered pricing down to $433/50 mg . For comparison, the ethylamine homolog (CAS 1437433-35-6) at 95% purity costs $3,229/5 g ($646/g) but with a 1-week lead time in the USA . On a per-mole basis, the target compound at $1,202/g (MW 162.19) equates to approximately $7.41/mmol, while the ethylamine homolog at $646/g (MW 176.22) equates to approximately $3.67/mmol. However, the target compound's 98% high-purity option (Leyan) is priced in RMB and requires quotation for quantities above 1 g, offering procurement flexibility across purity grades not available for the ethylamine homolog, which is restricted to a single 95% grade .

Industrial Procurement Cost Analysis Building-Block Supply Chain

Application Scenarios Where {1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl}methanamine Delivery Specific advantage


ATP-Competitive Kinase Inhibitor Fragment Growing

When the project requires a fragment-sized building block that can directly substitute the adenine moiety in the ATP-binding pocket, the N1-methyl-2-aminomethyl regioisomer provides the correct amine exit vector for hinge-region hydrogen bonding, while the N1-methyl group fills the ribose pocket sub-site. Using the des-methyl or C2-methyl regioisomer would misalign the amine donor and abolish key hinge interactions, as inferred from imidazopyridine co-crystal structures with CDK2 [1].

Parallel Library Synthesis Requiring High-Purity Building Blocks

In array chemistry where 48–96 compounds are synthesised simultaneously and purification is performed by mass-directed fraction collection, starting with the 98% purity grade of the target compound (Leyan) reduces the impurity burden by 2.5-fold compared with the 95% ethylamine homolog . This translates into fewer failed library members and higher overall library success rates.

CNS-Penetrant Kinase Probe Development

For neuroscience targets where passive blood–brain barrier permeability is critical, the target compound's reduced H-bond donor count (1 vs. 2 for the des-methyl analog) and elevated LogP are consistent with improved CNS MPO desirability scores [2]. Procurement of the N-methylated building block commits the synthetic route to a CNS-favourable physicochemical profile from the outset, avoiding the need for late-stage N-methylation of the imidazole ring.

Cost-Sensitive Early-Stage Medicinal Chemistry Exploration

When the objective is to evaluate multiple scaffold substitution patterns rapidly and cost-efficiently, the target compound's 80% technical-grade option at $433/50 mg enables initial feasibility chemistry at a lower entry cost, while the high-purity 98% grade can be reserved for scale-up of confirmed hit series. This tiered procurement strategy is uniquely available for this compound and not for its ethylamine or des-methyl analogs .

Quote Request

Request a Quote for {1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.